molecular formula C23H27N3O4S2 B2662807 4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-69-2

4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2662807
CAS No.: 850909-69-2
M. Wt: 473.61
InChI Key: UFQYESLZLVOCGW-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a benzothiazole moiety. Its chemical formula is C21H25N3O3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and sulfonyl chloride precursors.

    Introduction of the benzothiazole moiety: This step involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Coupling of the azepane and benzothiazole units: This is typically done using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as proteases or kinases, which play a role in disease progression.

    Modulating signaling pathways: Involved in cell growth, apoptosis, or inflammation.

    Interacting with cellular receptors: Leading to changes in cellular function and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(azepane-1-sulfonyl)-benzoic acid: Shares the azepane and sulfonyl groups but lacks the benzothiazole moiety.

    N-(2-benzothiazolyl)-4-methoxybenzamide: Contains the benzothiazole and benzamide groups but lacks the azepane and sulfonyl groups.

Uniqueness

4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the azepane ring, sulfonyl group, and benzothiazole moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-26-20-13-10-18(30-2)16-21(20)31-23(26)24-22(27)17-8-11-19(12-9-17)32(28,29)25-14-6-4-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQYESLZLVOCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.